![molecular formula C18H16N4O3 B2914118 N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 2034225-49-3](/img/structure/B2914118.png)
N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide” is a chemical compound with a complex structure. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms. This compound also features a pyridine ring, a benzodioxole ring, and a carboxamide group .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple rings and functional groups. The pyrazole and pyridine rings contribute to the compound’s heterocyclic nature. The benzodioxole ring and carboxamide group further add to the complexity of the structure .Wissenschaftliche Forschungsanwendungen
Crystal Structure and Analysis
Research on pyrazole derivatives, including compounds structurally related to "N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide," has led to the synthesis and characterization of novel molecules. Studies like the one conducted by Kumara et al. (2017) have focused on the crystal structure and Hirshfeld surface analysis of new pyrazole derivatives, highlighting their triclinic crystal system and the formation of supramolecular self-assembly through hydrogen bonding and other intermolecular interactions (Kumara, Naveen, & Lokanath, 2017).
Synthesis and Biological Evaluation
The synthetic pathways to create benzamide-based 5-aminopyrazoles and their fused heterocycles have been explored for their remarkable antiavian influenza virus activity. Hebishy et al. (2020) describe a novel route to synthesize these compounds, which were found to possess significant antiviral activities against the H5N1 strain of bird flu influenza (Hebishy, Salama, & Elgemeie, 2020).
Anticancer and Anti-inflammatory Agents
Compounds structurally similar to "this compound" have been synthesized and evaluated for their anticancer and anti-inflammatory properties. For instance, Rahmouni et al. (2016) developed novel pyrazolopyrimidines derivatives, assessing their cytotoxic activities against cancer cell lines and their potential as 5-lipoxygenase inhibition agents (Rahmouni et al., 2016).
Antibacterial Activity
Pyrazolopyridine derivatives, akin to the compound , have been synthesized and tested for their antibacterial activity against various bacterial strains. Panda et al. (2011) found that certain pyrazolopyridines, especially those with a carboxamide group, showed moderate to good activity against both Gram-negative and Gram-positive bacteria (Panda, Karmakar, & Jena, 2011).
Zukünftige Richtungen
Compounds with similar structures have been used in the development of new pesticides due to their various biological activities, high selectivities, and low toxicities . Therefore, “N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide” and its derivatives could potentially be explored for similar applications in the future.
Wirkmechanismus
Target of Action
The compound “N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide” has been found to interact with several targets. One of the primary targets is Nicotinamide phosphoribosyltransferase (NAMPT) . NAMPT catalyzes the rate-limiting step of the NAD+ salvage pathway, playing a pivotal role in many biological processes including metabolism and aging . Another potential target is the kinase p70S6Kβ .
Mode of Action
The compound interacts with its targets, leading to changes in their activity. For instance, it acts as a potent activator of NAMPT . This activation enhances the NAD+ salvage pathway, which is crucial for various biological processes .
Biochemical Pathways
The activation of NAMPT by the compound enhances the NAD+ salvage pathway . NAD+ is a coenzyme that plays a critical role in various biological processes, including metabolism and aging . Therefore, the compound’s action on NAMPT can have downstream effects on these processes.
Result of Action
The activation of NAMPT by the compound can lead to enhanced biological processes that depend on the NAD+ salvage pathway . This could potentially have therapeutic implications for a diverse array of diseases .
Eigenschaften
IUPAC Name |
N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3/c1-22-15(4-5-21-22)14-6-12(8-19-10-14)9-20-18(23)13-2-3-16-17(7-13)25-11-24-16/h2-8,10H,9,11H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTSXLISUQNHOTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CN=CC(=C2)CNC(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-2-[(4-fluorobenzoyl)amino]-3-methylbutanoic acid](/img/structure/B2914036.png)
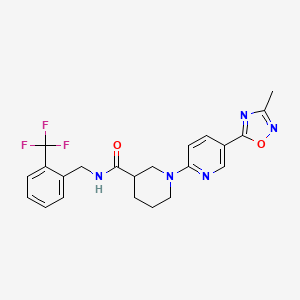
![4-(3-(4-fluorophenyl)-4,6-dioxo-2-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)phenyl acetate](/img/structure/B2914040.png)
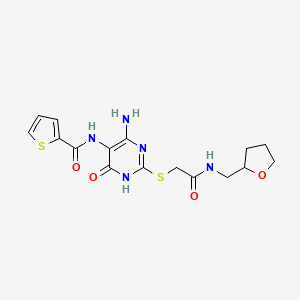
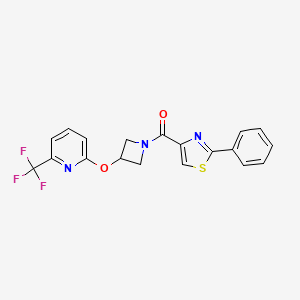
![N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2914046.png)
![2-(4,5-dimethoxy-2-((4-methylpiperazin-1-yl)sulfonyl)phenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2914047.png)
![N-[4-(4-chlorophenoxy)phenyl]-7-hydroxy-2-oxochromene-3-carboxamide](/img/structure/B2914049.png)

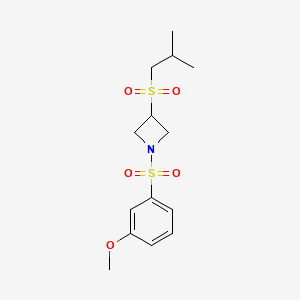
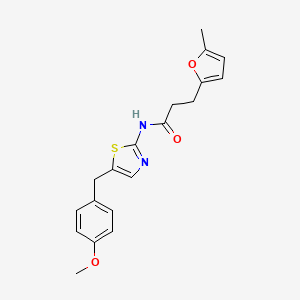
![4-(4-ethylbenzyl)-1-((3-(trifluoromethyl)benzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/no-structure.png)
![9-(2-fluorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2914057.png)
![Ethyl 2-(4-fluorophenyl)-4-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]quinoline-6-carboxylate](/img/structure/B2914058.png)